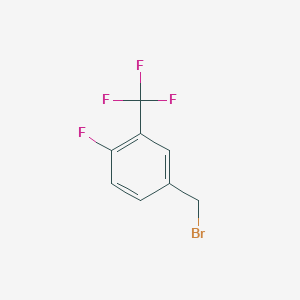

4-Fluoro-3-(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQDTRQMKZMBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372157 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-26-1 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184970-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 184970-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-(trifluoromethyl)benzyl bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides

4-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS No. 184970-26-1) has emerged as a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the benzene ring. The strategic placement of these electron-withdrawing groups significantly influences the reactivity of the benzylic bromide, making it a versatile tool for introducing the 4-fluoro-3-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds. This guide will elucidate the fundamental chemical properties of this compound, providing a robust framework for its effective utilization in research and development.

The introduction of trifluoromethyl (CF3) groups is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The additional presence of a fluorine atom further modulates the electronic environment, offering fine control over the molecule's overall properties. Understanding the interplay of these substituents is paramount for predicting and controlling the outcome of synthetic transformations involving this reagent.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and safe experimentation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H5BrF4 | [1] |

| Molecular Weight | 257.02 g/mol | [1][2] |

| Appearance | Solid | [2][3] |

| CAS Number | 184970-26-1 | [1] |

| Purity | ≥ 97% | [1][4] |

These fundamental properties are essential for stoichiometric calculations, reaction setup, and purification strategies. The solid nature of the compound at room temperature simplifies handling and weighing procedures.

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons (CH2Br) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show distinct signals for the trifluoromethyl group and the single fluorine atom on the aromatic ring, with characteristic chemical shifts and coupling constants.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.

For reference, the ¹H NMR spectrum of the related compound 4-(trifluoromethoxy)benzyl bromide shows characteristic peaks that can be used for structural confirmation.[5] Researchers working with this compound should perform their own comprehensive spectroscopic analysis to verify the identity and purity of their material.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for a variety of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The benzylic bromide is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the foundation of its utility in constructing more complex molecules.

Figure 1. Generalized workflow for an SN2 reaction involving this compound.

The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the reaction mechanism, potentially favoring an SN2-type pathway by stabilizing the transition state. However, the specific reaction conditions, including the solvent and the nature of the nucleophile, will ultimately determine the predominant mechanism.

Applications in Medicinal Chemistry

The 4-fluoro-3-(trifluoromethyl)benzyl moiety is a valuable pharmacophore in drug discovery. Its incorporation into lead compounds can significantly enhance their pharmacological properties. For instance, fluorinated compounds often exhibit improved metabolic stability and increased binding affinity to their biological targets. This reagent serves as a key intermediate for the synthesis of a wide array of biologically active molecules.

Role in Materials Science

Beyond pharmaceuticals, this compound finds applications in the development of advanced materials. The unique electronic and physical properties conferred by the trifluoromethyl group make it a desirable component in the design of novel polymers and other functional materials.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when working with this compound.

Hazard Identification

This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards.[4][6][7]

-

Corrosive: Causes severe skin burns and eye damage.[6][7][8]

-

Lachrymatory: Can cause irritation and tearing of the eyes.[9]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

Recommended Handling Procedures

Strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In cases of potential inhalation, a suitable respirator should be used.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[6]

Storage Recommendations

Proper storage is critical to maintain the integrity of the reagent and prevent accidents.

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[9][10]

-

Temperature: Store in a cool, dry place, typically refrigerated (0-10°C).[8][10]

-

Container: Keep the container tightly sealed.[6]

Experimental Protocol: A Representative Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using this compound. Note: This is a template and must be adapted to the specific nucleophile and desired product.

Materials and Equipment

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure

Figure 2. A typical experimental workflow for a nucleophilic substitution reaction.

-

Reaction Setup: In a dry, inert-atmosphere-flushed round-bottom flask, dissolve the nucleophile in the chosen anhydrous solvent.

-

Reagent Addition: In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent. Transfer this solution to the reaction flask via a syringe, dropwise, at a controlled temperature (e.g., 0°C or room temperature).

-

Reaction Monitoring: Allow the reaction to stir under an inert atmosphere. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride). Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.

-

Characterization: Characterize the purified product using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the strategic placement of fluorine and trifluoromethyl groups, make it an important tool in the fields of drug discovery and materials science. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. This guide provides a foundational framework for researchers to leverage the full potential of this important chemical building block.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Fluoro-4-(trifluoromethyl)benzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Fluoro-4-(trifluoromethyl)benzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 184970-26-1 [sigmaaldrich.com]

- 5. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3 [chemicalbook.com]

- 10. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

4-Fluoro-3-(trifluoromethyl)benzyl bromide CAS number

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS No. 184970-26-1)

Introduction: A Key Fluorinated Building Block

This compound is a specialized halogenated aromatic compound that serves as a critical building block in modern synthetic chemistry. Its structure, featuring both a fluorine atom and a trifluoromethyl (CF3) group on the benzene ring, makes it a highly valuable reagent, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these electron-withdrawing groups profoundly influences the molecule's reactivity and imparts unique properties to the final products synthesized from it.

The trifluoromethyl group is a cornerstone in drug design, known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] The additional fluorine atom further modulates the electronic environment and can improve properties like pKa and membrane permeability. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, applications, and essential handling protocols.

Part 1: Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its use in designing synthetic routes and ensuring safe laboratory handling.

Chemical Structure

Caption: Structure of this compound.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 184970-26-1 | [4][5][6][7] |

| Molecular Formula | C₈H₅BrF₄ | [4][5][8] |

| Molecular Weight | 257.02 g/mol | [4][6] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 203.7 °C | [5] |

| Purity | Typically ≥97% | [4][7] |

| Synonyms | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene, 5-(Bromomethyl)-2-fluorobenzotrifluoride | [6][7] |

| MDL Number | MFCD00061177 | [5][7] |

| Hazard | Corrosive | [5][9] |

Part 2: Synthesis and Chemical Reactivity

Synthetic Approach

While specific, proprietary industrial syntheses may vary, this compound can be reliably prepared from its corresponding toluene derivative, 4-fluoro-3-(trifluoromethyl)toluene, via a free-radical bromination reaction. This standard method typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. calpaclab.com [calpaclab.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 184970-26-1 [sigmaaldrich.com]

- 8. This compound [oakwoodchemical.com]

- 9. 213203-65-7 Cas No. | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | Matrix Scientific [matrix.staging.1int.co.uk]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl bromide, a key building block in the development of pharmaceuticals and advanced materials. The document details the prevalent synthetic methodology, the Wohl-Ziegler radical bromination, offering insights into the reaction mechanism, a step-by-step experimental protocol, and strategies for purification and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical process development, aiming to provide a practical and scientifically rigorous resource for the laboratory-scale synthesis of this important fluorinated intermediate.

Introduction: The Significance of Fluorinated Benzyl Bromides

This compound (CAS No. 184970-26-1) is a structurally significant aromatic compound characterized by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. These fluorine-containing moieties impart unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Consequently, this benzyl bromide derivative serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its application is particularly prominent in the development of novel therapeutics and agrochemicals, where the strategic incorporation of fluorine can lead to improved efficacy and pharmacokinetic profiles.

The Synthetic Pathway: Wohl-Ziegler Radical Bromination

The most established and efficient method for the synthesis of this compound is the Wohl-Ziegler reaction. This reaction involves the selective bromination of the benzylic position of 4-fluoro-3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2]

Mechanistic Insights

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The key steps are:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. This generates initiator radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from the benzylic methyl group of 4-fluoro-3-(trifluoromethyl)toluene, forming a resonance-stabilized benzylic radical. The stability of this radical is crucial for the selectivity of the reaction.

-

This benzylic radical then reacts with N-bromosuccinimide (NBS) to yield the desired product, this compound, and a succinimidyl radical.

-

The succinimidyl radical can then abstract a hydrogen from another molecule of the starting toluene, continuing the chain reaction. Alternatively, it can react with trace amounts of HBr to generate a bromine radical which then propagates the chain.

-

-

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

The use of NBS is critical as it maintains a low, steady concentration of bromine in the reaction mixture, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Fluoro-3-(trifluoromethyl)toluene | C₈H₆F₄ | 180.13 | 50824-05-0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

Safety Note: Carbon tetrachloride is a toxic and environmentally hazardous solvent. Modern protocols often substitute it with less hazardous alternatives like trifluorotoluene or acetonitrile.[1] This protocol utilizes the classic solvent for illustrative purposes, and appropriate safety precautions must be taken. All operations should be performed in a well-ventilated fume hood.

Reaction Setup and Procedure

Step-by-Step Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄). The reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate out of the solution.

-

Filter the mixture to remove the succinimide solid and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification and Characterization

The crude product is typically a yellowish oil or low-melting solid and can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

The structure and purity of the final product should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. Aromatic protons will appear as multiplets in the region of δ 7.2-7.8 ppm. |

| ¹³C NMR | A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. Aromatic carbons will appear in the region of δ 115-140 ppm, with characteristic C-F couplings. The trifluoromethyl carbon will appear as a quartet. |

| Mass Spec. | The mass spectrum will show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a monobrominated compound ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). |

Safety and Handling

-

This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS) is an irritant and should be handled with care.

-

Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose vigorously upon heating.

-

Carbon Tetrachloride is toxic and a suspected carcinogen. Use with extreme caution and consider safer alternatives.

Conclusion

The Wohl-Ziegler radical bromination provides a reliable and efficient route for the synthesis of this compound. Careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity product. This guide provides a foundational protocol that can be adapted and optimized for specific laboratory settings, enabling the synthesis of this valuable fluorinated building block for further applications in research and development.

References

-

Wikipedia. Wohl–Ziegler reaction. [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for: A mild and general method for the synthesis of trifluoromethyl ethers. [Link]

-

Google Patents. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[2][3][4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][2][3][4]triazol-3-ones, and use thereof.

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

- 4. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzyl Bromide: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

4-Fluoro-3-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring a reactive benzyl bromide handle, an electron-withdrawing trifluoromethyl group, and a modulating fluoro group, makes it a valuable reagent for introducing specific physicochemical properties into target molecules. This guide provides an in-depth analysis of its chemical properties, a plausible and widely-used synthetic pathway, its core applications, detailed experimental protocols for its use, and critical safety and handling procedures. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile compound.

The Strategic Role of Fluorination in Advanced Molecule Design

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties that can dramatically enhance molecular performance. The -CF3 group is a powerful electron-withdrawing moiety and is highly lipophilic, which can improve a drug candidate's metabolic stability, binding affinity to biological targets, and membrane permeability.[1][2]

In this compound, the presence of both a -CF3 group and an adjacent fluorine atom creates a distinct electronic and steric environment. The fluorine atom at the 4-position further modulates the electronic character of the aromatic ring and can influence intermolecular interactions, such as hydrogen bonding, which is a critical consideration in rational drug design. The strategic placement of these groups makes this compound a sought-after intermediate for creating novel molecules with enhanced potency, improved bioavailability, and superior chemical stability.[1]

Physicochemical Profile

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 257.02 g/mol | [3][4][5] |

| Chemical Formula | C₈H₅BrF₄ | [3][4] |

| CAS Number | 184970-26-1 | [3][4][6] |

| Appearance | Clear, colorless liquid | [3] |

| Purity | Typically ≥97% | [4][6] |

| Synonyms | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene, 5-(Bromomethyl)-2-fluorobenzotrifluoride | [3][6] |

| InChI Key | JVQDTRQMKZMBAU-UHFFFAOYSA-N | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents like Chloroform and Methanol. | [7][8] |

Synthesis and Mechanistic Considerations

Benzyl bromides are typically synthesized from their corresponding toluene precursors via free-radical bromination. This pathway is highly effective for the industrial-scale production of this compound from 4-fluoro-3-(trifluoromethyl)toluene.

Causality of Experimental Choice: The benzylic C-H bond is significantly weaker than aromatic C-H bonds, making it susceptible to hydrogen abstraction by a radical initiator. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation because it provides a low, constant concentration of bromine radicals in the reaction mixture, which minimizes side reactions such as aromatic bromination. A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the reaction, typically with the aid of heat or UV light. An inert solvent like carbon tetrachloride or cyclohexane is used to prevent participation in the radical chain reaction.

Core Applications in Synthetic Chemistry

The primary utility of this compound stems from its nature as a potent electrophilic alkylating agent. The bromide is an excellent leaving group, and the benzylic carbon is readily attacked by a wide range of nucleophiles in SN2 reactions.

This reactivity allows for the facile introduction of the 4-fluoro-3-(trifluoromethyl)benzyl moiety into diverse molecular scaffolds.[1] This is a key strategy in:

-

Drug Discovery: Modifying lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles. The attached group can improve metabolic stability and target binding affinity.[2][9]

-

Agrochemicals: Developing new pesticides and herbicides with increased potency and environmental persistence.[2]

-

Materials Science: Synthesizing novel polymers and functional materials where the unique electronic properties of the fluorinated ring are desired.[2]

Experimental Protocol: A Self-Validating Workflow for O-Alkylation of a Phenol

This protocol describes a reliable, self-validating method for using this compound to alkylate a generic phenol. The principles are broadly applicable to other nucleophiles like amines, thiols, and carbanions.

Objective: To synthesize a 4-fluoro-3-(trifluoromethyl)benzyl ether derivative.

Materials:

-

4-Substituted Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetone or DMF to dissolve/suspend the reagents.

-

Causality: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Anhydrous polar aprotic solvents are used to facilitate the SN2 reaction.

-

-

Reagent Addition:

-

Add this compound (1.1 eq) to the mixture dropwise at room temperature. A slight excess ensures the complete consumption of the starting phenol.

-

Heat the reaction mixture to 50-60 °C and stir vigorously.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting phenol, the reaction mixture, and a co-spot.

-

Elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).

-

The reaction is complete upon the disappearance of the starting phenol spot.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and rinse the solid with ethyl acetate.

-

If DMF was used, dilute the mixture with a large volume of water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

-

Causality: The aqueous workup removes the base and inorganic byproducts, transferring the desired organic product into the ethyl acetate layer.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization (Final Validation):

-

Collect the pure fractions and evaporate the solvent.

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

-

Safety, Handling, and Storage Protocols

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

-

Hazard Identification: This compound is classified as a corrosive material that causes severe skin burns and eye damage.[11] It may also cause respiratory irritation.[11] The signal word is "Danger".[6][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Ensure overalls or trousers are worn outside of boots to prevent spills from entering footwear.[12]

-

Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]

-

-

Handling:

-

Storage:

-

Spill Response:

-

In case of a spill, evacuate the area.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for chemical waste disposal.[12] Do not use combustible materials.

-

Conclusion

This compound is a powerful and versatile chemical building block. Its value lies not just in its reactive benzyl bromide handle, but in the carefully orchestrated electronic and steric properties conferred by its dual-fluorinated substitution pattern. For scientists in drug discovery and advanced materials, this reagent provides a reliable and effective method for incorporating the desirable attributes of the trifluoromethyl and fluoro groups into target molecules. A thorough understanding of its properties, synthetic origins, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in pioneering chemical research.

References

- This compound | CymitQuimica. [URL: https://www.cymitquimica.com/en/4-fluoro-3-trifluoromethyl-benzyl-bromide-184970-26-1]

- This compound, min 97%, 100 grams - CP Lab Safety. [URL: https://www.cplabsafety.com/4-fluoro-3-trifluoromethyl-benzyl-bromide-min-97-100-grams.html]

- 3-Fluoro-4-(trifluoromethyl)benzyl bromide - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_213203-65-7.htm]

- 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/402-49-3.html]

- How 4-(Trifluoromethyl)benzyl Bromide Enhances Pharmaceutical and Specialty Chemical Development - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-trifluoromethyl-advantage-how-4-trifluoromethyl-benzyl-bromide-enhances-pharmaceutical-and-specialty-chemical-development-1349177.html]

- 4-(Trifluoromethyl)benzyl Bromide 402-49-3 | Tokyo Chemical Industry Co., Ltd.(JP). [URL: https://www.tcichemicals.com/JP/ja/p/T1614]

- 4-(Trifluoromethyl)benzyl bromide 98 402-49-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/290564]

- 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232219.htm]

- The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-power-of-fluorination-how-4-trifluoromethyl-benzyl-bromide-drives-innovation-in-chemical-synthesis-1349176.html]

- 3-Fluoro-4-(trifluoromethyl)benzyl bromide AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003039]

- 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl bromide - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR4376K_msds.pdf]

- 4-(Trifluoromethoxy)benzyl bromide - SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC380960000_MTR-NALT_EN.pdf]

- 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/T1614]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC437600010]

- This compound(184970-26-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/184970-26-1_1HNMR.htm]

- This compound | 184970-26-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aladdin/f122826]

- 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0452065EN.htm]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3336]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 184970-26-1 [sigmaaldrich.com]

- 7. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]

- 8. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound(184970-26-1) 1H NMR [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

Physical properties of 4-Fluoro-3-(trifluoromethyl)benzyl bromide

An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3-(trifluoromethyl)benzyl bromide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide foundational knowledge, practical experimental context, and an understanding of the causality behind its physicochemical characteristics. As a critical building block in modern medicinal chemistry and materials science, a thorough grasp of its properties is paramount for successful and safe application.

Core Chemical Identity and Structural Framework

This compound is a substituted toluene derivative, functionalized with three distinct moieties that dictate its reactivity and physical nature: a benzylic bromide, a fluorine atom, and a trifluoromethyl group. The interplay of these groups—the labile bromide for synthetic transformations, the electron-withdrawing fluorine, and the lipophilic, metabolically stable trifluoromethyl group—makes this reagent a highly valuable intermediate.[1]

The precise arrangement of these substituents on the aromatic ring is critical for its interaction in synthetic and biological systems. Its identity is unambiguously defined by the following identifiers.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [2][3][4] |

| Synonym | 4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene | |

| CAS Number | 184970-26-1 | [2][3] |

| Molecular Formula | C₈H₅BrF₄ | [2][3][5] |

| Molecular Weight | 257.03 g/mol | [2][3] |

| InChI Key | JVQDTRQMKZMBAU-UHFFFAOYSA-N | |

Caption: Molecular structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical state and properties of a reagent are the first indicators of how it should be handled, stored, and utilized in a reaction setup. The high degree of halogenation in this molecule significantly influences its boiling point and refractive index.

Table 2: Key Physical Properties

| Property | Value | Significance & Context |

|---|---|---|

| Appearance | Inferred to be a low-melting solid or liquid | Benzyl bromides are often crystalline solids but can be low-melting. Purity (typically ≥97%) can affect physical state.[5] |

| Boiling Point | 203.7 °C (at 760 mmHg) | This relatively high boiling point for its molecular weight reflects strong intermolecular forces due to the polar C-F and C-Br bonds and the overall molecular dipole.[3] |

| Refractive Index (n²⁰/D) | 1.4815 | The refractive index is a crucial parameter for quality control, used to quickly assess the purity of liquid samples without destructive testing.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents | The molecule's halogenated, non-polar character predicts poor solubility in water but good solubility in common organic solvents like chloroform, dichloromethane, and ethers. This is typical for reagents used in organic synthesis.[6] |

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound is essential before its use. Spectroscopic methods provide a definitive fingerprint of the molecule. While raw spectra should be obtained from the supplier, the expected characteristics are as follows.[7]

-

¹H NMR (Proton NMR): The spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) around 4.5-4.7 ppm. The aromatic region (7.0-8.0 ppm) will display a complex multiplet pattern due to coupling between the three aromatic protons and the fluorine atom.

-

¹⁹F NMR (Fluorine NMR): Two distinct signals are expected. One for the single fluorine atom on the ring and another for the -CF₃ group, which will appear as a singlet.

-

¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The benzylic carbon (-CH₂Br) will appear around 30-35 ppm. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would include the loss of Br to form the stable benzyl cation.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretches (aromatic and aliphatic), C=C stretches from the aromatic ring (around 1600 cm⁻¹), and strong C-F and C-Br stretching frequencies.

Experimental Protocol: Melting Point Determination

To ensure the trustworthiness of our data, we outline a self-validating protocol for determining a key physical property. The melting point is a fundamental indicator of purity.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to reliably measure this range.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Ramp Rate: The temperature is increased rapidly to about 15-20 °C below the expected melting point (a preliminary rapid run can establish this).

-

Measurement: The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Data Recording: Two temperatures are recorded: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the entire sample becomes a clear liquid). The melting point is reported as the range T₁ - T₂.

Caption: Standard workflow for determining the melting point of a solid sample.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a corrosive substance.[3] Like many benzyl halides, it is also a lachrymator.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[8][9]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[8] Keep away from moisture, as it can hydrolyze to release hydrobromic acid.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The recommended storage condition is often refrigerated (2-8 °C) to minimize decomposition and vapor pressure.[6] Store in a locked, well-ventilated, and corrosive-resistant area.[9]

-

In Case of Exposure:

-

Skin/Hair: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[9]

-

Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

Applications in Modern Synthesis

The utility of this compound lies in its function as a potent electrophile. The benzylic bromide is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the 4-fluoro-3-(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly valuable in:

-

Pharmaceutical Development: The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and receptor binding affinity.[1] This reagent serves as a key intermediate for building drug candidates with these improved pharmacokinetic and pharmacodynamic profiles.

-

Agrochemicals: Fluorinated compounds often exhibit enhanced potency and environmental persistence, leading to more effective crop protection agents.[1]

-

Materials Science: The unique electronic properties conferred by the fluorine and CF₃ groups make this an attractive building block for novel polymers and electronic materials.[1]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis. [Link]

-

Cheméo. Chemical Properties of 4-Trifluoromethylbenzyl bromide (CAS 402-49-3). [Link]

-

Oakwood Chemical. This compound. [Link]

-

CP Lab Safety. This compound, min 97%, 100 grams. [Link]

-

Labcompare.com. This compound F122826 from Aladdin Scientific Corporation. [Link]

-

NIST WebBook. 4-(Trifluoromethoxy)benzyl bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. How 4-(Trifluoromethyl)benzyl Bromide Enhances Pharmaceutical and Specialty Chemical Development. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [oakwoodchemical.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. labcompare.com [labcompare.com]

- 6. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]

- 7. This compound(184970-26-1) 1H NMR spectrum [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data for 4-Fluoro-3-(trifluoromethyl)benzyl bromide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS No. 184970-26-1).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this complex molecule. In the absence of publicly available experimental spectra for this specific compound, this guide will present predicted data based on established spectroscopic principles and extensive comparison with structurally analogous compounds. This approach not only provides a robust analytical framework but also illustrates the causal relationships between molecular structure and spectral output.

Introduction: The Structural Significance of this compound

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the aromatic ring. These groups significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for creating novel compounds with tailored properties. Accurate spectroscopic characterization is paramount for verifying its structure and purity, ensuring the reliability of subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution.[2][3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 | s | 2H | -CH₂Br |

| ~ 7.2 | t | 1H | Ar-H5 |

| ~ 7.6 | m | 1H | Ar-H6 |

| ~ 7.7 | dd | 1H | Ar-H2 |

Expert Interpretation & Causality

The benzylic protons of the -CH₂Br group are expected to appear as a singlet around 4.5 ppm. This chemical shift is influenced by the electronegativity of the adjacent bromine atom, which deshields the protons. This prediction is consistent with the observed chemical shift of the benzylic protons in similar compounds like 3-(Trifluoromethyl)benzyl bromide and 4-(Trifluoromethoxy)benzyl bromide, which resonate at approximately 4.4-4.5 ppm.[4][5]

The aromatic region will display a complex splitting pattern due to the presence of both fluorine and trifluoromethyl substituents. The proton at position 5 (H5), being ortho to the fluorine atom, will likely appear as a triplet due to coupling with the adjacent H6 and the fluorine atom. The proton at H6 will be a multiplet due to coupling with H5, H2, and the fluorine atom. The proton at H2, being ortho to the trifluoromethyl group, is expected to be the most deshielded and will likely appear as a doublet of doublets due to coupling with H6 and the fluorine atom.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 32 | s | -CH₂Br |

| ~ 118 | d, ²JCF ≈ 22 Hz | C5 |

| ~ 124 | q, ¹JCF ≈ 272 Hz | -CF₃ |

| ~ 127 | q, ³JCF ≈ 4 Hz | C2 |

| ~ 130 | d, ³JCF ≈ 9 Hz | C1 |

| ~ 133 | q, ²JCF ≈ 32 Hz | C3 |

| ~ 160 | d, ¹JCF ≈ 250 Hz | C4 |

Expert Interpretation & Causality

The benzylic carbon (-CH₂Br) is expected to resonate at a relatively upfield position, around 32 ppm. The aromatic carbons will exhibit characteristic chemical shifts and splitting patterns due to coupling with the fluorine and trifluoromethyl groups. The carbon directly attached to the fluorine (C4) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz and will be significantly deshielded. The trifluoromethyl carbon will appear as a quartet with a large one-bond coupling constant (¹JCF) of around 272 Hz. The other aromatic carbons will show smaller two- and three-bond couplings to both the fluorine and the trifluoromethyl group, leading to complex multiplets. These predictions are based on the analysis of ¹³C NMR data for compounds like 3-(Trifluoromethyl)benzyl bromide and 4-(Trifluoromethoxy)benzyl bromide.[6][7]

Predicted ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Expert Interpretation & Causality

The trifluoromethyl group is expected to appear as a singlet around -63 ppm relative to CFCl₃. This is a typical chemical shift for a CF₃ group attached to an aromatic ring. The aromatic fluorine atom is predicted to resonate at a more upfield position, around -115 ppm, and will likely appear as a multiplet due to coupling with the neighboring aromatic protons. These predictions are based on the known chemical shift ranges for these types of fluorine environments.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual water.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 0-200 ppm.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected fluorine resonances (e.g., -50 to -150 ppm).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Table 4: Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1150 | Strong | C-F stretches (CF₃) |

| 1250-1000 | Strong | C-F stretch (Aromatic) |

| 1220-1280 | Strong | -CH₂Br wag |

| 700-600 | Strong | C-Br stretch |

Expert Interpretation & Causality

The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group and the aromatic fluorine. The CF₃ group typically shows multiple strong bands in the 1350-1150 cm⁻¹ region. A strong band for the aromatic C-F stretch is expected between 1250 and 1000 cm⁻¹. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The presence of the bromine atom will be indicated by a C-Br stretching vibration at a lower wavenumber, typically in the 700-600 cm⁻¹ range. The methylene (-CH₂) group attached to the bromine will also have a characteristic wagging vibration. These predictions are supported by IR data for similar compounds like 4-(trifluoromethoxy)benzyl bromide.[11]

Experimental Protocol for FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid sample like this compound is the thin film method:[12][13]

-

Sample Preparation: Dissolve a small amount of the solid in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum to remove any atmospheric or instrumental artifacts.

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[14][15]

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 256/258 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 177 | High | [M-Br]⁺ (Loss of bromine radical) |

| 127 | Moderate | [M-Br-CF₂]⁺ (Loss of bromine and difluorocarbene) |

Expert Interpretation & Causality

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 256 and 258 with an approximate 1:1 intensity ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The most abundant fragment ion is likely to be [M-Br]⁺ at m/z 177, resulting from the facile cleavage of the benzylic carbon-bromine bond to form a stable benzylic carbocation. Further fragmentation may occur, leading to other characteristic ions. These predictions are based on the known fragmentation patterns of benzyl bromides and trifluoromethylated aromatic compounds. For instance, the mass spectrum of 4-(trifluoromethoxy)benzyl bromide shows a similar loss of the bromine atom.[16][17]

Experimental Protocol for Mass Spectrometry

A general procedure for analyzing this compound by mass spectrometry is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[18]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile, small organic molecules and would likely produce the fragmentation pattern described above.[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and characterization of this important chemical building block. The provided experimental protocols offer a practical guide for researchers to obtain high-quality data. A thorough understanding of the spectroscopic properties of this molecule is critical for its effective use in the synthesis of novel pharmaceuticals and advanced materials.

References

-

Department of Chemistry and Biochemistry, University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Department of Chemistry, University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Department of Chemistry, Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-35. [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethoxy)benzyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Department of Materials Science and Engineering, Missouri S&T. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

-

Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

Sources

- 1. This compound | 184970-26-1 [sigmaaldrich.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. omicsonline.org [omicsonline.org]

- 4. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR [m.chemicalbook.com]

- 6. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR [m.chemicalbook.com]

- 7. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR spectrum [chemicalbook.com]

- 8. azom.com [azom.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) IR Spectrum [chemicalbook.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. fiveable.me [fiveable.me]

- 16. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]

- 17. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) MS spectrum [chemicalbook.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3-(trifluoromethyl)benzyl bromide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the spectrum, predicted and experimental data, a detailed experimental protocol for data acquisition, and an analysis of the spin-spin coupling network within the molecule.

Introduction: The Structural Significance of this compound

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties imparted by the fluorine and trifluoromethyl substituents on the aromatic ring. These groups significantly influence the reactivity of the benzylic bromide and the overall physicochemical properties of molecules into which it is incorporated. Accurate structural characterization is paramount, and ¹H NMR spectroscopy stands as a primary and powerful tool for this purpose. This guide will dissect the proton NMR spectrum of this compound, providing a detailed interpretation of its features.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the chemical environment of its protons. The aromatic region is particularly informative due to the influence of the electron-withdrawing fluorine and trifluoromethyl (-CF₃) groups.

The Protons of Interest:

The molecule has five protons that will give rise to signals in the ¹H NMR spectrum:

-

Two benzylic protons (-CH₂Br): These protons are chemically equivalent under normal conditions, but their proximity to the stereocenter can sometimes lead to diastereotopicity, resulting in a more complex splitting pattern.[1]

-

Three aromatic protons (Ar-H): These protons are in distinct chemical environments due to the substitution pattern on the benzene ring.

Influence of Substituents on Chemical Shifts:

-

-CH₂Br Group: The electronegative bromine atom deshields the benzylic protons, causing their signal to appear downfield, typically in the range of 4.5-5.0 ppm.

-

Fluorine Atom: Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect, deshielding nearby protons. This effect is most pronounced on the proton ortho to the fluorine (H-5).

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group, significantly deshielding adjacent protons. This effect will be most pronounced on the protons ortho and para to it.

Based on these principles, a qualitative prediction of the aromatic proton chemical shifts can be made. The proton at position 2 (ortho to the -CF₃ group) is expected to be the most downfield, followed by the proton at position 6 (para to the fluorine and meta to the -CF₃ group). The proton at position 5 (ortho to the fluorine and meta to the -CF₃ group) will also be downfield but likely less so than H-2 and H-6.

Spectral Data and Interpretation

While a publicly available, fully characterized ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not readily found in the searched literature, we can analyze the expected patterns and reference similar compounds. A spectrum is available on ChemicalBook, which can be used for visual interpretation.[2]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H₂ of -CH₂Br | ~4.5 | s | N/A |

| Ar-H (H-2) | 7.7 - 7.9 | d | JH2-H6 ≈ 2 Hz |

| Ar-H (H-5) | 7.2 - 7.4 | dd | JH5-H6 ≈ 8-9 Hz, JH5-F ≈ 8-9 Hz |

| Ar-H (H-6) | 7.5 - 7.7 | ddd | JH6-H5 ≈ 8-9 Hz, JH6-H2 ≈ 2 Hz, JH6-F ≈ 4-5 Hz |

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Interpretation of Splitting Patterns:

The coupling between protons and between protons and the fluorine atom gives rise to the multiplicity of the signals.

-

Benzylic Protons (-CH₂Br): In the absence of chiral centers, these two protons are expected to be chemically equivalent and appear as a singlet.

-

Aromatic Protons:

-

H-2: This proton is expected to show a doublet due to coupling with H-6 (meta-coupling).

-

H-5: This proton will likely appear as a doublet of doublets due to coupling with H-6 (ortho-coupling) and the fluorine atom (ortho-coupling).

-

H-6: This proton is anticipated to be the most complex, appearing as a doublet of doublet of doublets due to coupling with H-5 (ortho-coupling), H-2 (meta-coupling), and the fluorine atom (meta-coupling).

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following validated protocol should be followed.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[4] Ensure the liquid column height is between 4.0 and 5.0 cm.[3]

-

Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[3]

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3] The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[3]

-

Tuning and Matching: The probe is tuned to the ¹H frequency to ensure optimal signal detection.[3]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is generally adequate for most organic molecules.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point.

-

4.3. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons.

Visualization of Molecular Interactions

The spin-spin coupling network within the aromatic ring of this compound can be visualized to better understand the splitting patterns observed in the ¹H NMR spectrum.

Caption: Spin-spin coupling interactions in the aromatic region.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the influence of the fluoro and trifluoromethyl substituents on chemical shifts and coupling patterns allows for a confident assignment of the proton signals. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, enabling unambiguous characterization of this important chemical building block. This guide provides the necessary theoretical and practical framework for researchers to effectively utilize ¹H NMR spectroscopy in their work with this and similar fluorinated aromatic compounds.

References

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. [Link]

-

Ogel Publications. Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. [Link]

-

SOP data acquisition. R-NMR. [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. [Link]

-

Standard Operating Procedure (SOP) Title: NMR Sample Preparation. (2021, September 13). Imperial College London. [Link]

-

Supporting Information for publications. Royal Society of Chemistry. [Link]

-

Brownlee, R. T. C., & Cvaik, D. J. (1976). 19F N.M.R. Chemical Shifts in Substituted Benzotrifluorides and Benzal Fluorides. Australian Journal of Chemistry, 29(11), 2505-2510. [Link]

-

Electronic Supplementary Information (ESI) for publications. The Royal Society of Chemistry. [Link]

-

What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015, April 13). Chemistry Stack Exchange. [Link]

-

Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(1), 59–69. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Benzyl Bromide (T3D1776). T3DB. [Link]

-

1H splitting pattern of benzyl CH2 protons. (2018, August 1). Chemistry Stack Exchange. [Link]

-

Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. INIS-IAEA. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Benzyl Bromide. PubChem. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 4-Fluoro-3-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzyl Bromides in Medicinal Chemistry

4-Fluoro-3-(trifluoromethyl)benzyl bromide serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly modulates the electronic and lipophilic properties of the parent molecule. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. Consequently, a robust and unambiguous analytical method for the characterization of this intermediate is essential. 13C NMR spectroscopy, with its sensitivity to the local electronic environment of each carbon atom, provides a powerful tool for this purpose. However, the presence of fluorine introduces complexities, namely carbon-fluorine scalar couplings (J-couplings), which require a nuanced interpretation of the resulting spectra.

Core Principles: Understanding 13C NMR of Organofluorine Compounds

In standard proton-decoupled 13C NMR spectroscopy, the signal for each unique carbon atom typically appears as a singlet. However, when fluorine atoms are present in a molecule, the 13C signals can be split into multiplets due to through-bond scalar coupling between the 13C and 19F nuclei, both of which are spin-active (I = 1/2). The magnitude of this coupling (nJCF, where 'n' is the number of bonds separating the carbon and fluorine atoms) provides invaluable structural information.

-